BenchChemオンラインストアへようこそ!

RM-133

Ovarian cancer Xenograft In vivo efficacy

RM‑133 is the lead aminosteroid ER stress aggravator (ERSA) with demonstrated efficacy in four xenograft models: HL‑60, MCF‑7, PANC‑1, and OVCAR‑3. SAR studies show that even minor structural shifts (e.g., 2β→3β amine) abolish activity, while backbone changes (androstane vs. estrane) alter selectivity up to fivefold. This compound offers a unique STARD5‑dependent cholesterol‑homeostasis mechanism and weak CYP inhibition (CYP3A4, CYP2D6), minimizing drug‑interaction risks. Order the exact RM‑133 structure to ensure the pharmacological profile validated in published xenograft studies.

Molecular Formula C40H52N4O4
Molecular Weight 652.88
Cat. No. B1193566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRM-133
SynonymsRM133;  RM 133;  RM-133
Molecular FormulaC40H52N4O4
Molecular Weight652.88
Structural Identifiers
SMILESO=C(N1CCN([C@H]2C[C@]3(C)[C@@]4([H])CC[C@]5(C)[C@](O)(C#C)CC[C@@]5([H])[C@]4([H])CC[C@@]3([H])C[C@@H]2O)CC1)[C@H]6N(C(C7=NC8=CC=CC=C8C=C7)=O)CCC6
InChIInChI=1S/C40H52N4O4/c1-4-40(48)18-16-30-28-13-12-27-24-35(45)34(25-38(27,2)29(28)15-17-39(30,40)3)42-20-22-43(23-21-42)37(47)33-10-7-19-44(33)36(46)32-14-11-26-8-5-6-9-31(26)41-32/h1,5-6,8-9,11,14,27-30,33-35,45,48H,7,10,12-13,15-25H2,2-3H3/t27-,28+,29-,30-,33-,34-,35-,38-,39-,40-/m0/s1
InChIKeyHOUNMJYTCWEHQD-WGQHWTFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RM-133 Aminosteroid Anticancer Agent: Baseline Properties and Research Procurement Profile


RM-133 is an aminosteroid derivative belonging to a new class of anticancer agents built upon an androstane backbone [1]. It functions as a pro-apoptotic molecule that exerts its cytotoxicity through the endoplasmic reticulum (ER) stress pathway, characterizing it as an endoplasmic reticulum stress aggravator (ERSA) [2]. Proof of concept for RM-133 has been established in four distinct mouse xenograft models (HL-60 leukemia, MCF-7 breast, PANC-1 pancreatic, and OVCAR-3 ovarian cancers), demonstrating broad in vivo efficacy [3]. The compound is synthesized via a convergent six-step route and has been fully characterized by NMR, with key molecular properties including a molecular weight of 652.88 g/mol and the chemical formula C40H52N4O4 [4].

Why Generic Aminosteroid Substitution Fails: RM-133 Differentiation Risks


The aminosteroid anticancer family exhibits profound structure-activity relationship (SAR) sensitivity, where minor chemical modifications yield drastic changes in potency, selectivity, and metabolic stability. A systematic study of eleven RM-133-related analogs revealed that shifting the tertiary amine from the 2β to the 3β position abolishes anticancer activity entirely, while altering side-chain orientation increases potency but severely compromises liver microsomal stability [1]. Furthermore, direct comparisons between RM-133 (androstane backbone) and RM-581 (estrane backbone) demonstrate that backbone substitution alters selectivity indices by up to fivefold and metabolic stability by twofold [2]. Consequently, procurement of the precise compound RM-133, rather than a generic aminosteroid surrogate, is essential to replicate the exact pharmacological profile and mechanism of action characterized across four validated xenograft models [3].

RM-133 Procurement Decision Evidence: Quantitative Head-to-Head Comparison Data


RM-133 In Vivo Tumor Growth Inhibition: OVCAR-3 Ovarian Cancer Xenograft Model

RM-133 demonstrates potent in vivo antitumor activity in the OVCAR-3 ovarian cancer xenograft model. Subcutaneous administration of RM-133 using a methylcellulose-based vehicle reduced tumor growth by 122% compared to vehicle control, while the sunflower oil-based vehicle achieved 100% growth inhibition [1]. Notably, tumor growth inhibition persisted for at least one week following treatment cessation [2]. No apparent signs of toxicity were observed in the treated animals [3].

Ovarian cancer Xenograft In vivo efficacy

RM-133 Broad-Spectrum Antiproliferative Activity Across Human Cancer Cell Lines

RM-133 exhibits potent, broad-spectrum antiproliferative activity across multiple human cancer cell lines. Reported IC50 values range from 0.1 μM to 4.5 μM, with particularly high potency observed in pancreatic cancer PANC-1 cells (IC50 = 0.3 μM) and ovarian cancer OVCAR-3 cells (IC50 = 0.8 μM) [1]. In a direct comparative study, RM-133 and its analog RM-581 displayed similar antiproliferative activity in PANC-1 cells (IC50 = 4.3 μM vs. 3.9 μM, respectively) [2].

Cancer Cytotoxicity IC50

RM-133 Cancer Cell Selectivity vs. Normal Pancreatic Cells

RM-133 demonstrates selectivity for cancer cells over normal cells, a critical parameter for reducing off-target toxicity. In a direct comparison using PANC-1 pancreatic cancer cells versus normal pancreatic cells, RM-133 exhibited a selectivity index (SI) of 2.8, while the structurally distinct analog RM-581 achieved a higher SI of 12.8 [1]. This quantitative difference underscores that RM-133's selectivity profile is compound-specific and cannot be extrapolated from other aminosteroid family members.

Selectivity index Cancer selectivity Cytotoxicity

RM-133 Low Drug-Drug Interaction Risk via CYP Enzyme Inhibition Profile

RM-133 exhibits a favorable cytochrome P450 inhibition profile, suggesting a low potential for drug-drug interactions. In vitro assays demonstrated that RM-133 weakly inhibits the representative liver enzymes CYP3A4 and CYP2D6 [1]. This characteristic is particularly relevant for combination therapy scenarios, where co-administered drugs that are metabolized by these enzymes may be affected.

CYP inhibition Drug-drug interaction Metabolic stability

RM-133 Unique Mechanism of Action: STARD5-Mediated ER Stress Aggravator

RM-133 has been characterized as an endoplasmic reticulum stress aggravator (ERSA) that triggers cancer cell apoptosis via a distinct mechanism involving STARD5 (steroidogenic acute regulator-related lipid transfer protein 5) and cholesterol homeostasis disruption [1]. Proteomic and transcriptomic analyses confirmed that RM-133 cytotoxicity is mediated through the ER-related apoptosis pathway, and an shRNA genome-wide screen identified STARD5 as a major player in this process [2]. In vitro binding experiments validated the direct implication of STARD5 in the RM-133 ER-related apoptosis mechanism [3]. This mechanism differs from conventional chemotherapeutic agents and from other aminosteroid family members that may have altered potency or selectivity profiles.

Mechanism of action ER stress STARD5 Apoptosis

RM-133 In Vivo Efficacy Across Four Distinct Xenograft Models

RM-133 has demonstrated in vivo proof of concept in four distinct mouse xenograft models: HL-60 leukemia, MCF-7 breast cancer, PANC-1 pancreatic cancer, and OVCAR-3 ovarian cancer [1]. In the HL-60 leukemia model, RM-133 treatment resulted in a 57% blocking of tumor progression [2]. In the PANC-1 pancreatic model, tumor growth was inhibited by 63% using a methylcellulose-based vehicle [3]. This breadth of validated in vivo efficacy across multiple cancer types distinguishes RM-133 as a versatile lead compound for anticancer drug discovery.

Xenograft In vivo efficacy Broad-spectrum

RM-133 Optimal Research and Industrial Application Scenarios


Preclinical Ovarian Cancer Drug Discovery Programs

RM-133 is ideally suited for ovarian cancer research programs seeking a compound with validated in vivo efficacy in the OVCAR-3 xenograft model. Subcutaneous administration of RM-133 achieved up to 122% tumor growth inhibition, with sustained effect for at least one week post-treatment cessation [1]. The compound's well-tolerated profile in animal models supports its use in long-term preclinical studies [2].

Pancreatic Cancer Combination Therapy Investigations

RM-133's sub-micromolar IC50 (0.3 μM) in PANC-1 cells and 63% in vivo tumor growth inhibition [3], combined with its weak inhibition of CYP3A4 and CYP2D6 [4], make it a strong candidate for combination therapy research in pancreatic cancer. The low CYP liability minimizes the risk of confounding drug-drug interactions when used alongside standard chemotherapeutic agents.

ER Stress Pathway Mechanistic Studies

RM-133 serves as a tool compound for investigating endoplasmic reticulum stress pathways in cancer biology. Its characterization as an ER stress aggravator (ERSA) that acts via STARD5-dependent cholesterol homeostasis disruption [5] provides a unique mechanistic probe that is distinct from conventional ER stress inducers. Researchers studying the intersection of lipid metabolism and ER stress will find RM-133 particularly valuable.

Aminosteroid SAR and Lead Optimization Campaigns

RM-133 is the foundational lead compound of the aminosteroid anticancer family, with a well-defined SAR that has been systematically explored through the synthesis and evaluation of eleven analogs [6]. Researchers engaged in medicinal chemistry optimization of this scaffold will benefit from using RM-133 as the reference standard against which to benchmark improvements in potency, selectivity, and metabolic stability.

Quote Request

Request a Quote for RM-133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.